GLP-1R agonist 12

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

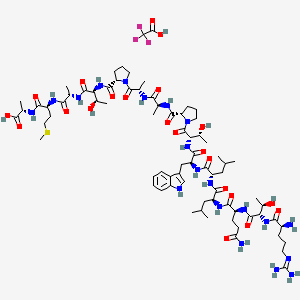

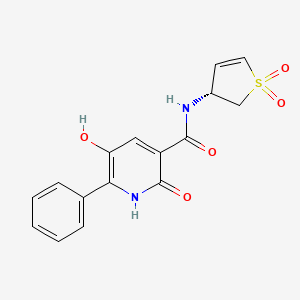

GLP-1R agonist 12 is a compound that targets the glucagon-like peptide-1 receptor, a member of the G protein-coupled receptor family. This receptor plays a crucial role in regulating blood glucose levels and lipid metabolism. GLP-1R agonists are widely used in the treatment of type 2 diabetes mellitus due to their ability to enhance insulin secretion, inhibit glucagon release, delay gastric emptying, and reduce food intake through central appetite suppression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of GLP-1R agonist 12 typically involves recombinant expression of the linear peptide followed by chemical modifications. One common method includes the attachment of a polyethylene glycol-fatty acid staple to enhance the stability and efficacy of the compound . Another approach involves the use of designed ankyrin repeat proteins to increase the serum half-life of the therapeutic compound .

Industrial Production Methods: Industrial production of this compound often employs a semisynthesis protocol. This involves the recombinant expression of the linear peptide, followed by chemical modifications to attach stabilizing groups such as polyethylene glycol or fatty acids . This method ensures high yield and purity of the final product, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: GLP-1R agonist 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, efficacy, and bioavailability .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include formic acid, acetonitrile, and various fatty acids . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without compromising the integrity of the peptide.

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and efficacy. For example, the attachment of fatty acids or polyethylene glycol groups results in GLP-1R agonists with prolonged half-lives and improved therapeutic profiles .

Wissenschaftliche Forschungsanwendungen

GLP-1R agonist 12 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the role of GLP-1 in glucose homeostasis and lipid metabolism . In biology, it is employed to investigate the effects of GLP-1R activation on various cellular processes, including insulin secretion and appetite regulation . In medicine, this compound is used in the treatment of type 2 diabetes mellitus and obesity due to its ability to enhance insulin secretion, inhibit glucagon release, and reduce food intake .

Wirkmechanismus

GLP-1R agonist 12 exerts its effects by binding to the glucagon-like peptide-1 receptor on the surface of target cells. This binding activates the receptor, leading to a cascade of intracellular signaling events that enhance insulin secretion, inhibit glucagon release, and delay gastric emptying . The primary molecular targets involved in this process include the G protein-coupled receptor and various downstream signaling molecules such as cyclic adenosine monophosphate and protein kinase A .

Vergleich Mit ähnlichen Verbindungen

GLP-1R agonist 12 is unique compared to other similar compounds due to its specific modifications that enhance its stability and efficacy. Similar compounds include exenatide, liraglutide, and semaglutide, which also target the glucagon-like peptide-1 receptor but differ in their chemical structures and pharmacokinetic profiles . For example, liraglutide and semaglutide have fatty acid residues that enable reversible binding to albumin, while dulaglutide and albiglutide are recombinant fusion proteins containing human immunoglobulin G or albumin chains .

Eigenschaften

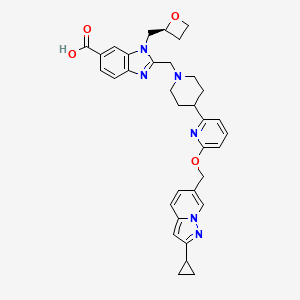

Molekularformel |

C34H36N6O4 |

|---|---|

Molekulargewicht |

592.7 g/mol |

IUPAC-Name |

2-[[4-[6-[(2-cyclopropylpyrazolo[1,5-a]pyridin-6-yl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C34H36N6O4/c41-34(42)25-7-9-29-31(16-25)39(19-27-12-15-43-27)32(35-29)20-38-13-10-24(11-14-38)28-2-1-3-33(36-28)44-21-22-4-8-26-17-30(23-5-6-23)37-40(26)18-22/h1-4,7-9,16-18,23-24,27H,5-6,10-15,19-21H2,(H,41,42)/t27-/m0/s1 |

InChI-Schlüssel |

TUSYJBRBOOOKPJ-MHZLTWQESA-N |

Isomerische SMILES |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=CN7C(=CC(=N7)C8CC8)C=C6 |

Kanonische SMILES |

C1CC1C2=NN3C=C(C=CC3=C2)COC4=CC=CC(=N4)C5CCN(CC5)CC6=NC7=C(N6CC8CCO8)C=C(C=C7)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-[(Z)-hexadec-9-enoyl]oxypropyl] heptadecanoate](/img/structure/B15140196.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl benzoate](/img/structure/B15140231.png)

![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)